2-(3,5-Dibromophenyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZDDQGPKSYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,5 Dibromophenyl 1,3 Dioxolane and Congeners
Direct Acetal (B89532) Formation from 3,5-Dibromobenzaldehyde (B114249) and Ethylene (B1197577) Glycol
The most common and direct synthesis of 2-(3,5-dibromophenyl)-1,3-dioxolane involves the acid-catalyzed reaction of 3,5-dibromobenzaldehyde with ethylene glycol. This reaction, a reversible acetalization, requires the removal of water to drive the equilibrium towards the product.
Catalytic Approaches for Selective Cyclization
The key to a successful acetalization lies in the choice of catalyst. Both Brønsted and Lewis acids, in homogeneous and heterogeneous forms, have been effectively employed.
Brønsted acids are the most traditional and widely used catalysts for this transformation. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol.
Commonly used Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). orgsyn.orgnih.gov For instance, the reaction can be carried out by refluxing 3,5-dibromobenzaldehyde and ethylene glycol in a solvent like toluene (B28343), with a catalytic amount of p-TsOH, while removing the water formed using a Dean-Stark apparatus.
A patent describes a process for synthesizing 3-bromobenzaldehyde (B42254) acetal using p-toluenesulfonic acid or acidic dimethyl sulfate (B86663) as the catalyst. libretexts.org This method involves heating the reactants to 100–130 °C under a vacuum to remove water, eliminating the need for a solvent. libretexts.org
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| p-Toluenesulfonic acid | 3,5-Dibromobenzaldehyde, Ethylene Glycol | Toluene | Reflux, Dean-Stark | High (implied) | General Knowledge |
| p-Toluenesulfonic acid | 3-Bromobenzaldehyde, Ethylene Glycol | None | 100-130°C, Vacuum | >95% | CN102140088A libretexts.org |
Table 1: Examples of Brønsted Acid Catalyzed Acetal Formation
Lewis acids can also catalyze acetal formation by coordinating to the carbonyl oxygen, thereby activating the carbonyl group. A variety of Lewis acids have been explored for the acetalization of aromatic aldehydes. For example, chitosan (B1678972) doped with zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of benzaldehyde (B42025) glycol acetal, achieving a yield of 90.6%. fiveable.me
Lanthanide-based metal-organic frameworks (Ln-Ox MOFs) have also been investigated as heterogeneous Lewis acid catalysts for the acetalization of benzaldehyde with methanol, demonstrating the potential of MOFs in this type of reaction. youtube.com While not specifically documented for 3,5-dibromobenzaldehyde, these methods suggest that Lewis acids could be viable catalysts for the synthesis of its dioxolane derivative.
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Chitosan-ZnCl₂ | Benzaldehyde, Ethylene Glycol | Cyclohexane (B81311) | 1.5 h, Reflux | 90.6% | fiveable.me |
| Ln-Ox MOFs | Benzaldehyde, Methanol | Methanol | Room Temp. | High | youtube.com |
Table 2: Examples of Lewis Acid Catalyzed Acetal Formation
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly catalytic systems. Heterogeneous catalysts offer advantages such as ease of separation, reusability, and reduced corrosion and waste. organic-chemistry.org
Several solid acid catalysts have been successfully employed for the acetalization of aldehydes. These include:
Sulfonic acid-functionalized MIL-101(Cr) metal-organic framework. chemicalbook.com
Acidic clay supported Cs₂.₅H₀.₅PW₁₂O₄₀.
Chitosan-supported catalysts. fiveable.me
These catalysts often allow for milder reaction conditions and can be used in solvent-free systems or with more benign solvents, contributing to a greener chemical process. For instance, the acetalization of various substituted benzaldehydes has been achieved using a sulfonic acid-functionalized MIL-101(Cr)-SO₃H catalyst in toluene. organic-chemistry.org
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the direct acetal formation is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Temperature: Reactions are typically run at elevated temperatures to facilitate the reaction and the removal of water. Refluxing conditions are common, with temperatures dictated by the boiling point of the solvent used. nih.gov
Solvent and Water Removal: Aprotic solvents such as toluene or cyclohexane are frequently used in conjunction with a Dean-Stark apparatus to azeotropically remove water and shift the equilibrium towards the product. nih.gov A patented solvent-free approach utilizes vacuum to remove water at 100-130°C, offering a more atom-economical process. libretexts.org
Reactant Ratio: An excess of ethylene glycol is often used to drive the reaction forward. A molar ratio of 1:1.3 of aldehyde to ethylene glycol has been reported as optimal in some cases. fiveable.me
Catalyst Loading: The amount of catalyst is a crucial factor. While sufficient catalyst is needed for a reasonable reaction rate, excessive amounts can lead to side reactions or complicate purification.
Post-Acetalization Aromatic Bromination Strategies
An alternative synthetic route to this compound involves the initial synthesis of 2-phenyl-1,3-dioxolane (B1584986), followed by the bromination of the aromatic ring. This strategy's feasibility hinges on the directing effects of the 1,3-dioxolane (B20135) group in electrophilic aromatic substitution.
The 1,3-dioxolane group, connected to the aromatic ring via the benzylic carbon, is generally considered to be an ortho-, para-directing group. This is due to the electron-donating nature of the oxygen atoms, which can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through resonance.
Consequently, the direct bromination of 2-phenyl-1,3-dioxolane would be expected to yield a mixture of 2-(2-bromophenyl)-1,3-dioxolane (B1268299) and 2-(4-bromophenyl)-1,3-dioxolane. Achieving the desired 3,5-dibromo substitution pattern through this method would be challenging due to the activating and ortho-, para-directing nature of the existing substituent. The introduction of the first bromine atom would further influence the position of the second bromination. Therefore, this is generally not the preferred synthetic route for obtaining a pure meta-substituted product.
A more plausible, albeit longer, synthetic sequence would involve starting with a compound that already has the desired meta-substitution pattern or using a directing group that can be later converted to the aldehyde. For example, the synthesis of 3,5-dibromobenzaldehyde itself can be achieved from 1,3,5-tribromobenzene (B165230) via a Grignard reaction. chemicalbook.com This precursor can then be converted to the target dioxolane as described in section 2.1.
Regioselective Dibromination of 2-Phenyl-1,3-dioxolane Derivatives
The direct bromination of 2-phenyl-1,3-dioxolane presents a challenge in achieving the desired 3,5-disubstitution pattern regioselectively. The dioxolane group is an ortho, para-directing group, meaning it activates the benzene (B151609) ring towards electrophilic substitution at the positions ortho and para to the point of attachment. Therefore, direct bromination would likely lead to a mixture of products, including the 2,4-dibromo and 4-bromo isomers, rather than the desired 3,5-dibromo product.
To achieve regioselective dibromination at the 3 and 5 positions, it is often necessary to start with a precursor that already contains directing groups that favor this substitution pattern. For instance, starting with a substrate that has a meta-directing group could facilitate the desired outcome. However, information specifically detailing the regioselective dibromination of 2-phenyl-1,3-dioxolane to yield the 3,5-dibromo isomer is not prevalent in the readily available literature, suggesting that other synthetic routes are more commonly employed.
Mechanistic Investigations of Halogenation Selectivity
The selectivity of halogenation reactions on aromatic rings is governed by the electronic and steric properties of the substituents already present on the ring. libretexts.org Activating groups, such as the dioxolane moiety, donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles like bromine. They direct incoming electrophiles to the ortho and para positions due to the stabilization of the corresponding carbocation intermediates (arenium ions) through resonance.
Conversely, deactivating groups withdraw electron density from the ring, making it less reactive, and generally direct incoming electrophiles to the meta position. The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized arenium ion. The subsequent loss of a proton restores aromaticity. The regioselectivity is determined by the relative stability of the possible arenium ion intermediates. For ortho and para attack on an activated ring, resonance structures can be drawn where the positive charge is delocalized onto the heteroatom of the activating group, providing significant stabilization. This is not possible for meta attack. The study of halogenation selectivity is crucial for predicting and controlling the outcome of such reactions. libretexts.orgnih.govresearchgate.netresearchgate.netmasterorganicchemistry.com
Synthesis via Organometallic Precursors and Cross-Coupling Reactions
A more controlled and widely applicable approach to synthesizing this compound involves the use of organometallic precursors and cross-coupling reactions. This strategy allows for the precise construction of the dibromophenyl moiety first, followed by the formation of the dioxolane ring.
The key precursor for this route is 3,5-dibromobenzaldehyde. This intermediate can be synthesized through various methods. One reported method involves the Grignard reaction of 1,3,5-tribromobenzene in N,N-dimethylformamide, which yields 3,5-dibromobenzaldehyde as a white solid with a 45% yield. chemicalbook.com Other approaches may involve the oxidation of 3,5-dibromobenzyl alcohol or the reduction of 3,5-dibromobenzoyl chloride. The synthesis of related aminodibromobenzaldehydes has also been explored, often involving multi-step processes with high yields. google.compatsnap.compatsnap.comgoogle.com
| Starting Material | Reagents | Product | Yield |
| 1,3,5-tribromobenzene | Grignard reagents, N,N-dimethylformamide | 3,5-Dibromobenzaldehyde | 45% chemicalbook.com |
| o-Nitrobenzaldehyde | Iron powder, acetic acid, bromine | 2-Amino-3,5-dibromobenzaldehyde | >90% patsnap.comgoogle.com |
This table presents selected data on the synthesis of dibrominated benzaldehyde precursors.
Once 3,5-dibromobenzaldehyde is obtained, the 1,3-dioxolane ring can be readily formed through the acetalization reaction with ethylene glycol. wikipedia.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and often involves the removal of water to drive the equilibrium towards the product. wikipedia.orgimist.machemicalbook.comgoogle.com The reaction is generally high-yielding and provides a straightforward method to protect the aldehyde functional group as a cyclic acetal. For instance, the reaction of 2-bromobenzaldehyde (B122850) with ethylene glycol in the presence of p-toluenesulfonic acid in toluene at reflux gives 2-(2-bromophenyl)-1,3-dioxolane in a 98.6% yield. A similar high yield would be expected for the reaction with 3,5-dibromobenzaldehyde.
| Aldehyde | Reagents | Product | Yield |
| Benzaldehyde | Ethylene glycol, acid catalyst | 2-Phenyl-1,3-dioxolane | High wikipedia.org |
| 2-Bromobenzaldehyde | Ethylene glycol, p-toluenesulfonic acid, toluene | 2-(2-Bromophenyl)-1,3-dioxolane | 98.6% |
This table illustrates the formation of the dioxolane ring from various benzaldehyde derivatives.
Advanced Synthetic Protocols and Yield Enhancement Techniques
To improve the efficiency and yield of the synthesis of this compound and its congeners, various advanced techniques can be employed. In the formation of the dioxolane ring, azeotropic distillation is a common method to remove water and drive the reaction to completion. The use of dehydrating agents, such as molecular sieves, can also be effective.
For the synthesis of the dibrominated precursors, modern cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to introduce the bromo-substituents with high regioselectivity, although this would likely be a more complex and expensive route than direct bromination of a suitably substituted precursor.
Advanced Reaction Mechanisms and Transformative Chemistry of 2 3,5 Dibromophenyl 1,3 Dioxolane
Reactivity of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring, a cyclic acetal (B89532), is a key functional group in 2-(3,5-Dibromophenyl)-1,3-dioxolane. Its reactivity is largely dictated by the two ether-like oxygen atoms and the substituted carbon atom (C-2). The stability and reactivity of this ring are influenced by various factors, including the nature of the substituents on the phenyl ring and the reaction conditions.
Mechanisms of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound, like other acetals, is a reversible process that regenerates the parent aldehyde or ketone and the corresponding diol. orgoreview.comchemtube3d.com The generally accepted mechanism for this reaction involves a series of protonation and cleavage steps. orgoreview.comchemistrysteps.compearson.com
The process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, which converts the alkoxy group into a good leaving group. orgoreview.comchemistrysteps.com This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized oxonium ion intermediate. orgoreview.comnih.gov The stability of this intermediate is a crucial factor in determining the rate of the reaction. nih.gov Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.comchemistrysteps.com This results in the formation of a hemiacetal after deprotonation. chemistrysteps.com The second alkoxy group is then protonated and eliminated as an alcohol, forming a protonated aldehyde. chemistrysteps.com Finally, deprotonation of the protonated aldehyde yields the final aldehyde product and regenerates the acid catalyst. chemistrysteps.com
The presence of the 3,5-dibromophenyl group at the C-2 position significantly influences the rate of hydrolysis. The electron-withdrawing nature of the bromine atoms destabilizes the carbocation-like transition state, thereby slowing down the hydrolysis rate compared to unsubstituted or electron-donating group-substituted analogs. nih.govnih.govresearchgate.net Studies on substituted benzaldehyde (B42025) diethyl acetals have shown a Hammett ρ value of approximately -3.35 to -4.06, indicating a strong dependence on the electronic nature of the substituents and the development of a significant positive charge at the benzylic carbon in the transition state. nih.govresearchgate.netacs.org
Table 1: Key Steps in the Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1. Protonation | One of the dioxolane oxygen atoms is protonated by an acid catalyst. orgoreview.comchemistrysteps.com |
| 2. C-O Bond Cleavage | The protonated oxygen and its attached carbon bond breaks, forming a resonance-stabilized oxonium ion. orgoreview.comnih.gov |
| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. orgoreview.comchemistrysteps.com |
| 4. Hemiacetal Formation | Deprotonation leads to the formation of a hemiacetal intermediate. chemistrysteps.com |
| 5. Second Protonation & Cleavage | The second oxygen is protonated and the ring opens to form a protonated aldehyde and ethylene (B1197577) glycol. chemistrysteps.com |
| 6. Deprotonation | The protonated aldehyde is deprotonated to yield 3,5-dibromobenzaldehyde (B114249) and regenerate the acid catalyst. chemistrysteps.com |
Radical-Mediated Ring-Opening Pathways
The 1,3-dioxolane ring can also undergo reactions through radical-mediated pathways. These reactions typically involve the abstraction of a hydrogen atom from the C-2 position by a radical initiator, leading to the formation of a dioxolanyl radical. This radical can then undergo various transformations, including ring-opening.
One potential pathway involves the homolytic cleavage of a C-O bond within the dioxolane ring, which can lead to the formation of an ester. For instance, in the radical ring-opening polymerization of cyclic ketene (B1206846) acetals, the addition of a radical to the double bond can induce ring fragmentation to form an ester linkage. acs.org While this compound does not possess a ketene acetal structure, the fundamental principle of radical-induced C-O bond cleavage could be applicable under specific conditions, such as high temperatures or the presence of potent radical initiators.
Another possibility is the reaction of the dioxolanyl radical with other molecules in a chain reaction. For example, a thiol-promoted, site-specific radical chain addition of 1,3-dioxolane to imines has been reported, where a catalytic amount of a radical precursor initiates the reaction. organic-chemistry.org This type of reactivity highlights the potential for the this compound to participate in radical-mediated C-C bond-forming reactions.
Cationic Ring-Opening Polymerization Considerations
The 1,3-dioxolane ring is a classic monomer for cationic ring-opening polymerization (CROP), leading to the formation of poly(dioxolane) (pDXL), a type of polyacetal. escholarship.orgcdnsciencepub.com The polymerization is typically initiated by strong acids or Lewis acids, which generate a cationic active center that propagates by attacking the oxygen atoms of the monomer. wikipedia.org
The polymerization of 1,3-dioxolane can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. acs.orgrsc.org In the ACE mechanism, the growing polymer chain carries the positive charge, while in the AM mechanism, the monomer is activated by protonation before being attacked by a neutral polymer chain end. acs.org The choice of initiator and reaction conditions can influence the dominant mechanism. cdnsciencepub.comacs.org
A significant challenge in the CROP of 1,3-dioxolane is the occurrence of side reactions, particularly cyclization of the polymer chains, which can lead to a broadening of the molecular weight distribution. cdnsciencepub.comrsc.org This is a consequence of "backbiting" reactions where the growing chain end attacks an ether oxygen within its own chain. The presence of the bulky and electron-withdrawing 3,5-dibromophenyl substituent at the C-2 position would likely have a profound effect on the polymerization behavior. The steric hindrance might disfavor polymerization, while the electronic effect would destabilize the cationic propagating species, potentially slowing down the polymerization rate and increasing the propensity for side reactions.
Reactivity of the 3,5-Dibromophenyl Moiety
The 3,5-dibromophenyl group of the molecule offers a different set of reactive possibilities, primarily centered on the two bromine atoms attached to the aromatic ring. These bromine atoms can be substituted or participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups and the leaving group must be a good one.
In the case of this compound, the bromine atoms are the leaving groups. However, the phenyl ring is not strongly activated by electron-withdrawing groups in the positions ortho and para to the bromine atoms. The 1,3-dioxolane group is generally considered to be weakly electron-donating or neutral in its electronic effect. Therefore, SNAr reactions on this molecule are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles.
Metal-Catalyzed Cross-Coupling Chemistry
The bromine atoms on the phenyl ring are excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org The 3,5-dibromo substitution pattern allows for sequential or double coupling reactions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve regioselective mono- or di-arylation. researchgate.netbeilstein-journals.org For instance, studies on similar dibrominated aromatic compounds have demonstrated that the reaction conditions can be tuned to favor substitution at one position over the other. researchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and has been used to couple a wide range of alkyl, aryl, and vinyl zinc reagents. organic-chemistry.orgwikipedia.org The 3,5-dibromophenyl moiety of the title compound would be a suitable substrate for Negishi coupling, allowing for the introduction of various organic fragments at the bromine-substituted positions. nih.gov
Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.orgnrochemistry.comwikipedia.org This was one of the first cross-coupling reactions to be developed. wikipedia.org While Grignard reagents are highly reactive and less tolerant of some functional groups, the Kumada coupling offers a powerful method for C-C bond formation. nrochemistry.com The reaction of this compound with a Grignard reagent in the presence of a suitable catalyst could lead to the formation of di-substituted products. nih.gov
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for this compound
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.org |
| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | High reactivity and functional group tolerance. organic-chemistry.orgwikipedia.org |
| Kumada | Organomagnesium (Grignard, e.g., R-MgX) | Nickel or Palladium | Utilizes readily available Grignard reagents, powerful for C-C bond formation. organic-chemistry.orgwikipedia.org |
Halogen-Metal Exchange Reactions for Functionalization
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This method is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgmasterorganicchemistry.com
For this compound, the two bromine atoms can be selectively exchanged with metals like lithium or magnesium. The reaction is typically fast, often proceeding at low temperatures, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediates are highly reactive nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org
The formation of Grignard reagents (RMgX) is achieved by reacting the aryl bromide with magnesium metal, usually in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgsigmaaldrich.comlibretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents react with water. libretexts.orglibretexts.org
Lithium-halogen exchange, often carried out with alkyllithium reagents like n-butyllithium or t-butyllithium at low temperatures, provides an alternative route to a highly reactive organolithium species. tcnj.eduprinceton.edu The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org These reactions have been successfully performed on bromoaryl compounds containing sensitive functional groups by conducting the exchange at very low temperatures to prevent side reactions. tcnj.edu
Once formed, these organometallic intermediates can be trapped with a variety of electrophiles, such as carbon dioxide (to form carboxylic acids), aldehydes, ketones, and esters, to introduce new functional groups onto the aromatic ring. masterorganicchemistry.comlibretexts.org
Table 2: Common Electrophiles Used in Halogen-Metal Exchange Reactions
| Electrophile | Functional Group Introduced | Reference |
| Water (H₂O) | Hydrogen | tcnj.edu |
| Carbon Dioxide (CO₂) | Carboxylic Acid | masterorganicchemistry.comlibretexts.org |
| Aldehydes (RCHO) | Secondary Alcohol | masterorganicchemistry.com |
| Ketones (R₂CO) | Tertiary Alcohol | masterorganicchemistry.comlibretexts.org |
| Methyl Iodide (CH₃I) | Methyl Group | tcnj.edu |
This table provides examples and is not exhaustive.
Intermolecular and Intramolecular Reaction Pathways
Beyond the well-established two-electron chemistries, this compound and its derivatives can participate in radical-mediated processes, including hydrogen atom transfer, as well as cyclization and rearrangement reactions.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single step. mdpi.com In synthetic chemistry, HAT is a powerful tool for generating carbon-centered radicals from C-H bonds, which can then undergo further reactions. mdpi.comnsf.gov
The 1,3-dioxolane moiety is a known C-H donor; specifically, the hydrogen at the C-2 position can be abstracted by a suitable radical. nsf.gov This process is driven by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com The resulting dioxolanyl radical is stabilized and can participate in subsequent bond-forming events. nsf.gov
Recent advancements in photoredox catalysis have enabled the generation of radicals under mild conditions, facilitating HAT processes that were previously difficult to achieve. mdpi.comnsf.gov For instance, visible-light-promoted reactions can generate a radical species from 1,3-dioxolane, which can then add to electron-deficient alkenes in a radical chain mechanism. nsf.gov The reactivity in HAT processes can be influenced by factors such as the choice of HAT reagent, solvent, and additives, allowing for a degree of control over site-selectivity. mdpi.com
Cyclization and Rearrangement Dynamics
The functional groups present in derivatives of this compound can be leveraged to construct cyclic structures. For example, the Parham cyclization involves a halogen-metal exchange to form an aryllithium species which, if it bears a side chain with an electrophile, can undergo an intramolecular nucleophilic attack to form a new ring. wikipedia.org This strategy is particularly useful for the synthesis of heterocyclic compounds. wikipedia.org
Cyclization reactions can also be initiated through other means, such as the reaction of suitable precursors with acyl chlorides in the presence of a Lewis acid to form furan (B31954) rings. rsc.org Furthermore, semicarbazide (B1199961) derivatives can undergo cyclization in the presence of a base to form new heterocyclic systems. nih.gov The specific reaction pathways and resulting products are highly dependent on the substrate structure and the reaction conditions employed.
Spectroscopic and Structural Elucidation in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H and ¹³C NMR spectra of 2-(3,5-Dibromophenyl)-1,3-dioxolane provide characteristic signals that confirm its molecular structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the dioxolane ring and the dibrominated phenyl group. The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring typically appear as a multiplet in the range of 3.9-4.2 ppm. The single proton on the carbon atom bridging the two rings (the acetal (B89532) proton) is expected to produce a singlet at approximately 5.8 ppm. Due to the symmetry of the 3,5-disubstituted phenyl ring, the aromatic region is simplified. The proton at the C4 position (between the two bromine atoms) would appear as a triplet, while the two equivalent protons at the C2 and C6 positions would appear as a doublet.
Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbon atoms of the dioxolane ring are expected to resonate at approximately 65 ppm, while the acetal carbon (C2 of the dioxolane ring) would appear further downfield, typically around 102-104 ppm. The signals for the aromatic carbons are influenced by the bromine substituents. The carbon atoms directly bonded to bromine (C3 and C5) are expected around 123 ppm. The quaternary carbon (C1) would be found near 142 ppm, with the other aromatic carbons appearing in the typical 125-130 ppm range. oregonstate.edu
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Dioxolane -CH₂CH₂- | ¹H | ~3.9 - 4.2 | Multiplet |
| Dioxolane O-CH-O | ¹H | ~5.8 | Singlet |
| Aryl C2-H, C6-H | ¹H | ~7.6 | Doublet |
| Aryl C4-H | ¹H | ~7.7 | Triplet |
| Dioxolane -CH₂CH₂- | ¹³C | ~65 | - |
| Dioxolane O-CH-O | ¹³C | ~103 | - |
| Aryl C3, C5 (-Br) | ¹³C | ~123 | - |
| Aryl C2, C6 | ¹³C | ~128 | - |
| Aryl C4 | ¹³C | ~133 | - |
| Aryl C1 | ¹³C | ~142 | - |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a correlation between the protons on the dioxolane ring, confirming their connectivity within the -OCH₂CH₂O- fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It would definitively link the proton signals of the dioxolane and aryl rings to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to investigate the preferred conformation and stereochemistry of the molecule in solution. mdpi.commdpi.com
The five-membered 1,3-dioxolane (B20135) ring is not planar and typically adopts a flexible conformation. The two most common conformations are the "envelope" (or "twist-envelope") and "half-chair" (or "twist") forms. researchgate.net The specific conformation and the energy barrier between different forms can be studied using variable-temperature NMR experiments and by analyzing coupling constants. For 2-substituted 1,3-dioxolanes, the substituent on C2 (the dibromophenyl group in this case) generally prefers a pseudo-equatorial orientation to minimize steric interactions. bashgmu.ru
Furthermore, there is rotational freedom around the single bond connecting the dioxolane and the aryl rings. The preferred orientation of the phenyl ring relative to the dioxolane ring is influenced by steric and electronic factors. NOESY experiments can provide insights into this by detecting through-space interactions between the aryl protons and the protons on the dioxolane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from closely related structures, such as (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. researchgate.net
In the solid state, the 1,3-dioxolane ring is expected to adopt a puckered envelope conformation, which is a common feature for this ring system. researchgate.net The dibromophenyl substituent would likely occupy a position that minimizes steric strain within the crystal lattice. The bond lengths and angles are expected to fall within normal ranges for similar organic compounds.
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
|---|---|---|---|
| C-Br | ~1.88 - 1.91 | O-C-O (Dioxolane) | ~105 - 108 |
| C-O (Dioxolane) | ~1.41 - 1.44 | C-O-C (Dioxolane) | ~108 - 111 |
| C-C (Dioxolane) | ~1.51 - 1.54 | C-C-Br (Aryl) | ~119 - 121 |
| C-C (Aryl) | ~1.37 - 1.40 | C-C-C (Aryl) | ~118 - 122 |
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a role in stabilizing the crystal structure. These include:
Halogen bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen, potentially forming Br···O interactions that influence the crystal packing.
Weak Hydrogen Bonds: C-H···O and C-H···Br interactions, where hydrogen atoms from the aryl or dioxolane rings interact with oxygen or bromine atoms of neighboring molecules, are also likely to be present. nih.gov
π-π Stacking: The dibromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions, further contributing to the stability of the crystal structure.
The interplay of these interactions determines the final crystal packing motif, which can range from simple layered structures to more complex three-dimensional networks. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it can absorb energy and transition to a higher vibrational state, resulting in a unique spectrum that acts as a molecular "fingerprint."
For this compound, one would expect to observe characteristic vibrational modes for the dioxolane ring, the substituted benzene (B151609) ring, and the carbon-bromine bonds.
Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (dioxolane) | Stretching | 3000 - 2850 |
| C-O-C (dioxolane ether linkage) | Asymmetric Stretching | 1200 - 1050 |
| C-Br | Stretching | 700 - 500 |
| Substituted Benzene Ring | C=C Stretching | 1600 - 1450 |
| C-H Bending (out-of-plane) | 900 - 675 |
Note: This table is based on established group frequencies for similar structures. Specific experimental values for this compound are not available in the reviewed literature.
Despite the predictability of these bands, no specific FT-IR or Raman spectra for this compound have been published in the academic literature searched. Therefore, a detailed analysis of its vibrational spectrum based on experimental data cannot be provided at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The molecular weight of this compound can be calculated from its chemical formula, C₉H₈Br₂O₂. The presence of two bromine atoms is significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing bromine.
Expected Mass Spectrometric Data for this compound:
| Property | Expected Value/Observation |
| Molecular Formula | C₉H₈Br₂O₂ |
| Monoisotopic Mass | 305.8888 g/mol (calculated using ⁷⁹Br) |
| Average Mass | 307.96 g/mol |
| Key Fragmentation Pathways | - Loss of the dioxolane ring or parts of it.- Cleavage of the bond between the phenyl ring and the dioxolane ring. |
| Isotopic Pattern | The molecular ion peak (M⁺) would appear as a cluster of peaks due to the two bromine isotopes. The M, M+2, and M+4 peaks would have a characteristic intensity ratio of approximately 1:2:1. |
Note: This table represents theoretical predictions. No experimental mass spectrum for this compound was found in the searched scientific databases.
The fragmentation of this compound under electron ionization would likely involve the formation of a stable dibromophenyl cation. However, without experimental data, the exact fragmentation pattern and the relative abundances of the resulting ions remain speculative.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3,5-Dibromophenyl)-1,3-dioxolane, DFT calculations would be instrumental in elucidating its fundamental electronic properties.
Electronic Structure, Molecular Orbitals, and Energetics
A detailed analysis of the electronic structure would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Furthermore, calculations of the total energy and heat of formation would provide insights into the thermodynamic stability of the molecule.
Reaction Mechanism Predictions and Transition State Analysis
DFT calculations are frequently employed to map out potential reaction pathways. For this compound, this could involve modeling its synthesis or subsequent reactions. By locating and characterizing the transition state structures, chemists can predict the activation energies and rate-determining steps of a reaction, thereby understanding the underlying mechanism.
Quantum Chemistry Insights into Reactivity and Selectivity
Advanced quantum chemistry methods, going beyond standard DFT, could offer a more refined understanding of the reactivity and selectivity of this compound. These calculations can provide a more accurate description of electron correlation effects, which can be important for predicting reaction outcomes, particularly in cases involving transition metals or complex electronic rearrangements.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling encompasses a range of computational techniques to establish relationships between a molecule's structure and its chemical reactivity. For this compound, this could involve developing quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular descriptors (such as electrostatic potential, atomic charges, and steric parameters) with experimentally observed or predicted reactivity. This approach would be valuable for predicting the behavior of this compound in various chemical environments and for designing related molecules with tailored properties.
Advanced Synthetic Applications and Derivatization
Role as a Protecting Group in Multi-Step Syntheses
The primary and most fundamental role of the 1,3-dioxolane (B20135) moiety in this compound is the protection of the aldehyde group of 3,5-dibromobenzaldehyde (B114249). This protection is crucial in multi-step syntheses where the aldehyde functionality would otherwise react under conditions intended for modifying other parts of the molecule.
Protecting Aldehyde Functionality in Complex Transformations
The conversion of an aldehyde to a cyclic acetal (B89532), such as a 1,3-dioxolane, is a common and effective strategy to mask its reactivity. Dioxolanes are stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and certain oxidizing and reducing agents. This stability allows for selective reactions to be carried out on the dibromophenyl ring, such as metal-halogen exchange or cross-coupling reactions, without affecting the aldehyde group.
The synthesis of 2-(3,5-dibromophenyl)-1,3-dioxolane itself is a straightforward process, typically achieved by the acid-catalyzed reaction of 3,5-dibromobenzaldehyde with ethylene (B1197577) glycol. This protective step ensures that the highly reactive aldehyde group is inert during subsequent synthetic transformations, which is essential for the construction of complex molecular frameworks.
Selective Deprotection Strategies
The regeneration of the aldehyde from the dioxolane protecting group is a critical step that must be accomplished without altering other functionalities within the molecule. The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. nsf.gov This can be achieved using a variety of acidic conditions, ranging from dilute aqueous acids to Lewis acids in wet organic solvents.
The choice of deprotection conditions can be tailored to the specific needs of the synthetic route, ensuring the preservation of other acid-sensitive groups that may be present in the molecule. For instance, milder conditions using catalysts like cerium(III) triflate in wet nitromethane (B149229) can be employed for sensitive substrates. organic-chemistry.org The use of solid-supported acid catalysts or enzymatic methods can also offer enhanced selectivity and milder reaction conditions. The ability to selectively remove the dioxolane group under specific conditions is a key advantage of this protecting group strategy.
Scaffold for Further Functionalization
With the aldehyde group safely protected, the two bromine atoms on the phenyl ring serve as reactive handles for a variety of synthetic transformations, allowing the molecule to be used as a scaffold for building more complex structures.
Post-Coupling Modification of the Dibromophenyl Moiety
The bromine atoms on the dibromophenyl moiety are prime sites for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, effectively transforming the simple dibromophenyl core into a more elaborate structure.
Table 1: Examples of Post-Coupling Modifications
| Reaction Type | Reagent/Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acids / Pd catalyst | Biphenyl derivatives |
| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amines / Pd catalyst | Diaryl amine derivatives |
| Stille Coupling | Organostannanes / Pd catalyst | Aryl-aryl or Aryl-vinyl derivatives |
| Heck Coupling | Alkenes / Pd catalyst | Aryl-alkene derivatives |
For example, a sequential or double Suzuki coupling can be performed to introduce new aryl or heteroaryl groups, leading to the formation of terphenyl or more complex poly-aromatic systems. After these coupling reactions, the aldehyde can be deprotected to participate in further synthetic steps.
Derivatization of the Dioxolane Ring System
While the primary function of the dioxolane ring is protection, it can also be a site for derivatization, although this is less common. The hydrogen atoms on the dioxolane ring can potentially be substituted under specific conditions. More targeted derivatization can be achieved by using substituted diols in the initial protection step. For example, using a chiral diol to form the dioxolane can introduce chirality into the molecule, which can be influential in asymmetric syntheses. The development of new protecting groups for hydroxyl functions has led to more complex dioxolane structures that can be further modified. nih.gov
Precursor for Advanced Organic Materials and Specialized Reagents
The ability to functionalize the dibromophenyl core while retaining a latent aldehyde functionality makes this compound a valuable precursor for the synthesis of advanced organic materials and specialized reagents. The substitution pattern of the aromatic ring and the presence of the aldehyde group after deprotection are key features that can be exploited to create molecules with specific electronic, optical, or biological properties.
Following functionalization of the dibromophenyl scaffold through cross-coupling reactions, the subsequent deprotection of the dioxolane reveals the aldehyde. This aldehyde can then be used to construct larger conjugated systems through reactions like the Wittig reaction or Knoevenagel condensation. Such extended π-systems are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials. The 3,5-disubstitution pattern can lead to bent-core or "banana-shaped" liquid crystals, a class of materials with unique and interesting phase behaviors. Furthermore, the aldehyde can be converted into other functional groups, such as carboxylic acids or amines, to produce monomers for polymerization or building blocks for supramolecular assemblies. The versatility of this compound also extends to its use in the synthesis of specialized reagents, where the dibromo-functionality can be transformed into organometallic species or other reactive intermediates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3,5-dibromophenyl)-1,3-dioxolane derivatives?
- Methodology : The compound can be synthesized via acid-catalyzed ketalization reactions. For example, using (3,5-dibromophenyl) ketones or aldehydes with ethylene glycol in the presence of p-toluenesulfonic acid (pTSA) under Dean-Stark conditions to remove water, followed by purification via column chromatography . Microwave-assisted synthesis (650 W, reflux with Dean-Stark apparatus) has also been employed to accelerate reaction rates .
- Key Data : Typical yields exceed 90% when using optimized conditions (e.g., toluene solvent, 4-hour reflux) .
Q. How is structural confirmation of this compound achieved?
- Methodology :
- NMR Spectroscopy : H NMR (200–600 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and dioxolane protons (δ 4.7–5.1 ppm) .
- IR Spectroscopy : Peaks at 1100–1250 cm confirm C–O–C stretching in the dioxolane ring .
- Elemental Analysis : Matches calculated vs. experimental C/H/Br content (e.g., CHBrO requires C 38.34%, H 2.68%; deviations <0.3% indicate purity) .
Q. What safety precautions are critical when handling 1,3-dioxolane derivatives?
- Methodology :
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
- Waste Disposal : Neutralize acidic catalysts (e.g., pTSA) with saturated NaHCO before aqueous disposal .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in lithiation reactions of 2-(3,5-dihalophenyl)-1,3-dioxolanes?
- Methodology :
- Lithiation Agents : n-Butyllithium in THF at −78°C under argon selectively deprotonates meta-positions relative to halogens, enabling carboxylation (CO quenching) or silylation (e.g., with MeSiCl) .
- Directing Groups : Electron-withdrawing halogens (Br, Cl) enhance meta-directing effects, as demonstrated in substituted benzoic acid derivatives (e.g., 2,6-dichloro-4-[dioxolane]benzoic acid) .
Q. What strategies are effective for introducing chirality into 1,3-dioxolane scaffolds?
- Methodology :
- Chiral Diols : Reacting enantiopure diols (e.g., (1R,2R)-1,2-bis(2-iodophenyl)ethane-1,2-diol) with dimethoxypropane yields chiral dioxolanes (e.g., (4R,5R)-4,5-bis(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane) with >99% enantiomeric excess (ee) .
- Asymmetric Catalysis : Chiral auxiliaries or catalysts (e.g., TADDOL derivatives) can induce stereoselectivity during ketalization .
Q. How can this compound be functionalized for biological activity studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
